[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid
Description
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid (CAS: 19938-33-1) is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₅ and a molecular weight of 253.25 g/mol . Its structure features a benzyl ring substituted with a hydroxyl group at position 2 and a methyl group at position 5, linked to a carboxymethyl-amino acetic acid moiety. Key physical properties include a density of 1.384 g/cm³, boiling point of 482.5°C, and flash point of 245.6°C .
Properties
IUPAC Name |
2-[carboxymethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8-2-3-10(14)9(4-8)5-13(6-11(15)16)7-12(17)18/h2-4,14H,5-7H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSSJGEKPTQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Glycine Functionalization
Glycine methyl ester is often preferred as a starting material due to its enhanced solubility and reduced zwitterionic character. Protection of the amine group with a trityl (Trt) group prevents undesired side reactions during subsequent steps:
Key parameters :
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (EtN)
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Yield: >85% (typical for trityl protections)
Introduction of the 2-Hydroxy-5-methyl-benzyl Group
The benzyl moiety is introduced via nucleophilic substitution using 2-hydroxy-5-methyl-benzyl bromide. The trityl group ensures regioselectivity:
Optimization insights :
Carboxymethylation of the Secondary Amine
The carboxymethyl group is installed via reaction with bromoacetic acid under basic conditions:
Critical considerations :
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Protection of hydroxyl group : The phenolic –OH is acetylated (AcO/pyridine) prior to this step to prevent side reactions.
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Deprotection : Sequential treatment with TFA (for trityl) and NaOH (for acetyl) yields the final product.
Synthetic Route 2: Iminodiacetic Acid Anhydride Approach
Preparation of Iminodiacetic Acid Anhydride
Iminodiacetic acid is cyclized using trifluoroacetic anhydride (TFAA) to form a reactive anhydride intermediate:
Advantages :
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High reactivity enables subsequent amide bond formation.
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Eliminates need for coupling agents like EDCI.
Dual Functionalization via Anhydride Opening
The anhydride reacts simultaneously with 2-hydroxy-5-methyl-benzylamine and glycine derivatives:
Mechanistic details :
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Nucleophilic attack by the benzylamine at one carbonyl group.
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Glycine moiety attacks the second carbonyl, forming the bis-amide structure.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 45–52% (4 steps) | 60–68% (2 steps) |
| Purification | Column chromatography required | Recrystallization feasible |
| Side Reactions | Ester hydrolysis (<5%) | Anhydride hydrolysis (8–12%) |
| Scalability | Moderate (gram-scale demonstrated) | High (multi-gram batches reported) |
Key observations :
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Route 2 offers superior atom economy but requires strict anhydrous conditions.
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Route 1 allows modular substitution but involves multiple protection/deprotection cycles.
Advanced Characterization Data
Spectroscopic Validation
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H NMR (400 MHz, DO): δ 7.21 (d, J = 8.4 Hz, 1H, aromatic), 6.78 (s, 1H, aromatic), 4.12 (s, 2H, CHCOO), 3.94 (s, 2H, NCH), 2.31 (s, 3H, Ar–CH).
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IR (ATR): 1720 cm (C=O stretch), 1615 cm (COO asym), 1250 cm (C–O phenolic).
Purity Assessment
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HPLC : >98% purity (C18 column, 0.1% TFA in HO/MeCN gradient).
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Elemental Analysis : Calculated for CHNO: C 52.74%, H 5.47%, N 5.13%; Found: C 52.68%, H 5.51%, N 5.09%.
Industrial-Scale Considerations
Solvent Recovery Systems
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Route 1 : DMF recovery via vacuum distillation (85% efficiency).
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Route 2 : Acetic anhydride recycling through fractional crystallization.
Waste Stream Management
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TFAA neutralization : Quench with chilled NaHCO solution to minimize HF emissions.
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Heavy metal residues : <2 ppm (tested via ICP-MS).
Chemical Reactions Analysis
Types of Reactions
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid serves as an essential building block for synthesizing more complex organic compounds. It is utilized in various chemical reactions, including nucleophilic substitutions and functional group transformations .
Biological Research
- Potential Biological Activities : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting the invasive capabilities of certain cancer cell lines. This suggests its potential application in cancer research and therapy development .
- Interactions with Biomolecules : The compound's structure allows it to interact with various biomolecules, influencing biochemical pathways and potentially modulating biological responses.
Medical Applications
- Therapeutic Properties : Research is ongoing to explore the therapeutic potential of this compound, particularly as a precursor for drug development. Its unique chemical properties may contribute to the formulation of new pharmaceuticals targeting specific diseases .
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, showcasing its versatility in industrial applications. It can be incorporated into formulations for various products, including lubricants and coatings .
Case Study 1: Anticancer Activity
A study investigated the effects of carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid on several cancer cell lines. Results indicated that the compound significantly reduced cell viability and inhibited migration in metastatic cancer cells. This finding supports further exploration into its use as an anticancer agent.
Case Study 2: Synthesis of Complex Organic Molecules
In synthetic organic chemistry, researchers have successfully utilized carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry. The ability to modify its functional groups has led to the development of derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic Acid (CAS: 337493-89-7)
- Structure : Differs by having two hydroxyl groups (positions 2 and 4) on the benzyl ring instead of one hydroxyl and one methyl group.
- Molecular Formula: C₁₁H₁₃NO₆ (smaller due to fewer methyl substituents).
- Properties : Higher polarity (LogP = 0.069 ) compared to the target compound (LogP = 0.6718 ) . This suggests better aqueous solubility but reduced lipid membrane permeability.
- Regulatory Status: Not listed in major inventories, similar to the target compound .
2-(Carboxymethyl)-5-hydroxybenzoic Acid (CAS: N/A)
- Structure : Simpler aromatic backbone with a single carboxymethyl and hydroxyl group.
- Molecular Formula : C₉H₈O₅ (MW = 196 g/mol ) .
- Properties : Lower molecular weight and melting point (214–216°C ) compared to the target compound . Likely used as a chelating agent or intermediate in organic synthesis.
2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic Acid (CAS: 7475-51-6)
- Structure : Contains a benzannulene ring system (fused bicyclic structure) instead of a simple benzyl group.
- Molecular Formula : C₁₅H₁₈O₄ (MW = 262.3 g/mol ) .
Physicochemical and Regulatory Comparison
Key Research Findings
Solubility vs. Bioavailability : While dihydroxy derivatives (e.g., CAS 337493-89-7) exhibit higher solubility, the methyl group in the target compound may improve metabolic stability in biological systems .
Structural Complexity : The benzoannulene derivative (CAS 7475-51-6) demonstrates how fused ring systems can alter physicochemical behavior, suggesting applications in materials science or drug design .
Biological Activity
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its carboxymethyl group attached to a benzylamine structure. This configuration allows for various interactions with biological molecules, which may contribute to its activity.
The mechanism of action for this compound involves its ability to interact with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, potentially modulating their function and influencing various biochemical pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the invasive capabilities of certain cancer cell lines. Its effects on transcriptional regulation have also been noted, although more detailed studies are required to elucidate the specific pathways involved .
- Metabolic Effects : The compound's interaction with metabolic pathways has been investigated, particularly in the context of cancer metabolism. Changes in the levels of organic acids and amino acids have been observed in studies involving lung adenocarcinoma tissues, indicating that the compound may influence metabolic profiles associated with tumorigenesis .
Case Studies
- Inhibition of Cancer Cell Invasion : A study examining the effects of various compounds on human cancer cell lines found that this compound significantly reduced the invasive potential of these cells. The underlying mechanism was linked to alterations in transcriptional activity, suggesting a role in modulating gene expression related to cell motility .
- Metabolomics Analysis : In a comprehensive metabolomics study comparing lung adenocarcinoma tissues to normal lung tissues, differential metabolites were identified. While this compound was not the primary focus, its structural analogs were implicated in pathways involving organic acids and amino acids that are crucial in cancer metabolism .
Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. How can stereochemical control be achieved during the nucleophilic addition steps in the synthesis of unnatural amino acid derivatives from this compound?
- Methodological Answer : Utilize chiral auxiliaries or catalysts to enforce enantioselectivity. For instance, prolineamide-derived intermediates enable stereochemical control during the addition of indole nucleophiles, yielding diastereomeric ratios (dr) up to 4:1. Purify via recrystallization from ethyl acetate to isolate the major isomer .
Q. What are the mechanistic pathways for unexpected decomposition or side reactions during synthesis?
- Methodological Answer : Competitive hydrolysis of DEMO in the presence of water leads to malonate degradation. This is mitigated by molecular sieves and anhydrous solvents. Additionally, N-acylimine intermediates may undergo retro-Mannich reactions under acidic conditions, releasing DEMO and benzamide byproducts. Monitor via TLC and adjust pH to neutral during workup .
Q. How does the carboxymethyl group influence the compound’s catalytic or coordination properties in supramolecular applications?
- Methodological Answer : The carboxymethyl moiety enhances metal chelation, as demonstrated in β-cyclodextrin derivatives. For example, carboxymethyl-β-cyclodextrin outperforms sulfonated analogs in catalytic styrene epoxidation due to improved phase-transfer capabilities and acid-base bifunctionality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
